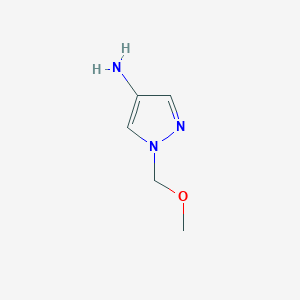

1-(methoxymethyl)-1H-pyrazol-4-amine

Descripción general

Descripción

1-(Methoxymethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The methoxymethyl group attached to the nitrogen atom at position 1 and the amine group at position 4 make this compound unique

Métodos De Preparación

The synthesis of 1-(methoxymethyl)-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of 4-chloropyrazole with methoxymethylamine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-chloropyrazole and methoxymethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 4-chloropyrazole is dissolved in an appropriate solvent, such as ethanol or dimethylformamide (DMF). Methoxymethylamine is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental considerations.

Análisis De Reacciones Químicas

1-(Methoxymethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

Condensation: The amine group at position 4 can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(methoxymethyl)-1H-pyrazol-4-amine. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of BRAF Mutations : Analogues of pyrazole compounds have been synthesized and tested for their ability to inhibit mutant BRAF activity in melanoma cell lines, showing promising results in reducing tumor growth .

- Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity and leading to altered cellular processes. This has been demonstrated through in vitro assays where the compound showed significant inhibition of cancer cell lines at varying concentrations .

Table 1: Summary of Anticancer Studies

| Study Reference | Concentration Tested | Observed Effect |

|---|---|---|

| 20 μg/mL | Significant reduction in cell viability | |

| 50 μg/mL | Induction of necrosis in leaf tissues | |

| Varies | Inhibition of BRAF-driven ERK activation |

Agricultural Applications

2.1 Plant Growth Regulation

Recent studies have explored the effects of this compound on plant physiology. The compound has been shown to affect the production rates of reactive oxygen species (ROS) in treated plants, which are critical for stress responses.

- Impact on ROS Production : Treatment with varying concentrations resulted in increased production rates of superoxide anions (O2−), indicating a potential role in enhancing plant defense mechanisms against environmental stressors .

Table 2: Effects on Reactive Oxygen Species Production

| Treatment Concentration | O2− Production Rate (μmol/g.min) | Observations |

|---|---|---|

| Control | Baseline | No significant change |

| 20 μg/mL | 2.01 | Increased ROS production |

| 50 μg/mL | 2.25 | Enhanced stress response |

| 100 μg/mL | 3.09 | Significant necrosis observed |

Materials Science Applications

3.1 Development of New Materials

The unique chemical structure of this compound makes it a valuable building block for synthesizing new materials with specific properties.

- Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers that exhibit desirable thermal and mechanical properties, contributing to advancements in materials science .

Synthetic Methodologies

The synthesis of this compound involves several key steps that are crucial for its application:

- Formation of Pyrazole Ring : Typically achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation Reactions : The introduction of the methoxymethyl group is accomplished via alkylation techniques, enhancing the compound's reactivity and utility in further synthetic applications .

Table 3: Synthetic Pathways Overview

| Step Description | Key Reagents | Outcome |

|---|---|---|

| Formation of Pyrazole | Hydrazine, diketones | Pyrazole ring formation |

| Methoxymethyl Group Introduction | Methoxymethyl chloride | Alkylated product |

Conclusion and Future Directions

The applications of this compound span across various fields including medicinal chemistry, agriculture, and materials science. Its potential as an anticancer agent and its role in enhancing plant stress responses highlight its versatility. Future research should focus on optimizing its synthesis and exploring additional therapeutic targets to fully harness its capabilities.

Mecanismo De Acción

The mechanism of action of 1-(methoxymethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The methoxymethyl and amine groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, modulating their activity. The exact pathways involved vary depending on the specific biological or chemical context.

Comparación Con Compuestos Similares

1-(Methoxymethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

1-(Hydroxymethyl)-1H-pyrazol-4-amine: This compound has a hydroxymethyl group instead of a methoxymethyl group. The presence of the hydroxyl group can influence its reactivity and biological activity.

1-(Ethoxymethyl)-1H-pyrazol-4-amine: The ethoxymethyl derivative has an ethoxy group, which may affect its solubility and chemical properties.

1-(Methoxymethyl)-1H-pyrrole-4-amine: This compound has a pyrrole ring instead of a pyrazole ring. The difference in ring structure can lead to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(Methoxymethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a methoxymethyl group at position 1 and an amine group at position 4 contributes to its unique properties. The compound can be synthesized through reactions involving 4-chloropyrazole and methoxymethylamine under basic conditions, yielding a product that can undergo various chemical transformations such as oxidation, reduction, substitution, and condensation.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The methoxymethyl and amine groups facilitate hydrogen bonding, electrostatic interactions, and potential covalent bonding with enzymes, receptors, or nucleic acids. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

- Anticancer Properties : Some studies indicate that it may inhibit cancer cell proliferation through specific pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism where the compound modulates immune responses.

- Anticancer Activity : Research involving human cancer cell lines showed that the compound could induce apoptosis in breast cancer cells through the activation of caspase pathways. This indicates its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 1-(Hydroxymethyl)-1H-pyrazol-4-amine | Hydroxymethyl group | Varies; less potent antimicrobial effects |

| 1-(Ethoxymethyl)-1H-pyrazol-4-amine | Ethoxy group | Enhanced solubility; moderate activity |

| 1-(Methoxymethyl)-1H-pyrrole-4-amine | Pyrrole ring | Different reactivity; limited studies |

The comparisons highlight how variations in functional groups affect the biological activities and chemical properties of these compounds.

Propiedades

IUPAC Name |

1-(methoxymethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBJLZRVWQFOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426899 | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-80-6 | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.